molecular formula C14H7Cl2F5 B022089 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene CAS No. 95998-70-2

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene

Cat. No. B022089
CAS RN: 95998-70-2
M. Wt: 341.1 g/mol
InChI Key: XIMWGQUQAJALKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated compounds often involves multi-step processes that may include the use of powerful, metal-free thiophiles for activating thioglycosides, leading to glycosyl triflates and diverse glycosidic linkages (Crich and Smith, 2001). Unique methods have been developed for the synthesis of compounds with similar structural features, demonstrating the complexity and the innovative approaches required (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene often features significant dihedral angles between benzene rings, indicating non-planar conformations. These structures are further elucidated through X-ray crystallography, highlighting the intricate arrangements and interactions, such as hydrogen bonding and π–π stacking (Rizzoli, Vicini, & Incerti, 2009).

Chemical Reactions and Properties

Chemical reactions involving halogenated benzene compounds can be complex, with specific conditions required for desired transformations. For instance, the use of sodium dithionite initiates coupling reactions under certain conditions, leading to the synthesis of related compounds with unique functional groups (Dmowski et al., 2009). These reactions showcase the chemical reactivity and the potential for creating a wide range of derivatives.

Scientific Research Applications

Chlorophenols in Waste Incineration

Chlorophenols in Municipal Solid Waste Incineration A Review

Chlorophenols (CP) are highlighted as major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). This review discusses the concentration values of CP, other potential precursors, and dioxins in MSWI and their Air Pollution Control Devices (APCDs). It suggests that CP are products of incomplete combustion and may generate through various pathways, including oxidative conversion or hydrolysis of chlorobenzene and de novo synthesis from a carbonaceous matrix. The review proposes a unified pathway for CP's role in de novo synthesis and the precursor route to form dioxins, emphasizing the environmental implications of chlorophenols and related compounds in waste incineration processes (Peng et al., 2016).

Heterocyclic Compounds with Triazine Scaffold

Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance A Review

This review focuses on triazines, a class of heterocyclic compounds, and their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. Triazines and their synthetic derivatives have been prepared and evaluated for various pharmacological activities, suggesting the core moiety of triazine as an interesting target for future drug development. The biological significance of these compounds underscores the potential of chlorinated and fluorinated benzene derivatives in medicinal chemistry and their applications in developing future pharmaceuticals (Verma et al., 2019).

Environmental and Health Impact of Organochlorine Compounds

A review of environmental and health effects of organochlorine pesticide residues in Africa This review assesses the environmental and health risks associated with organochlorine pesticide (OCP) residues, highlighting their persistence, bioaccumulation, and potential for causing various diseases. It discusses the high concentrations of OCP residues found in different environmental samples across African countries and their implications for both non-carcinogenic and carcinogenic health effects through consumption of contaminated fish. The review points to the need for further research into the environmental presence and impact of chlorinated compounds, including those related to the chemical structure of interest (Taiwo, 2019).

properties

IUPAC Name

1-chloro-2-[(4-chlorophenyl)-difluoromethyl]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F5/c15-10-4-1-8(2-5-10)13(17,18)11-7-9(14(19,20)21)3-6-12(11)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMWGQUQAJALKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)Cl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914706
Record name 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene

CAS RN

95998-70-2
Record name 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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